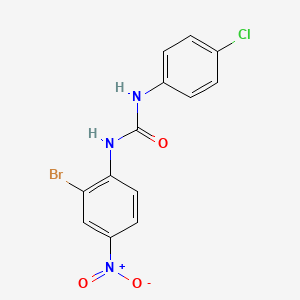
N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea
Overview
Description
N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea, also known as BNPPU, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of urea derivatives and has been synthesized using various methods. BNPPU has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea is not fully understood. However, it has been suggested that N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea inhibits the activity of various enzymes such as COX-2 and PLA2, leading to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea has been shown to have anti-inflammatory properties and can inhibit the activity of various enzymes such as COX-2 and PLA2. It has also been shown to inhibit the growth of cancer cells in vitro. N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea has been studied for its potential use in the treatment of various diseases such as arthritis, cancer, and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea in lab experiments is its unique properties, which make it an ideal candidate for studying the mechanism of action of various enzymes and its potential use in the treatment of various diseases. However, one of the limitations of using N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea is its toxicity, which can limit its use in vivo studies.
Future Directions
There are several future directions for the study of N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea. One of the future directions is to study the mechanism of action of N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea in more detail, to better understand its potential use in the treatment of various diseases. Another future direction is to study the toxicity of N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea in more detail, to determine its safety and potential use in vivo studies. Additionally, the potential use of N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea in the development of new drugs for the treatment of various diseases should be explored further.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). N-(2-bromo-4-nitrophenyl)-N'-(4-chlorophenyl)urea has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O3/c14-11-7-10(18(20)21)5-6-12(11)17-13(19)16-9-3-1-8(15)2-4-9/h1-7H,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMPCVOHLCMAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-nitrophenyl)-3-(4-chlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



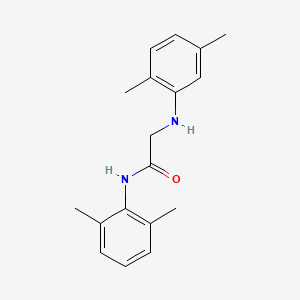
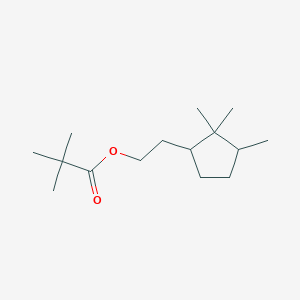
![2,2,4,6-tetramethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3826674.png)
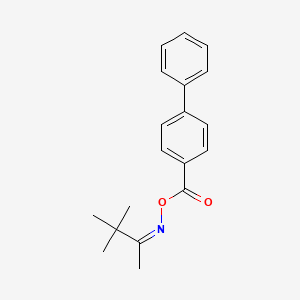
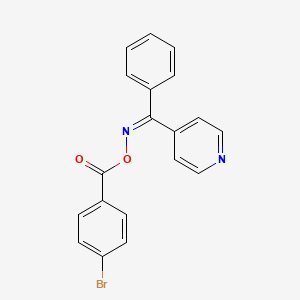
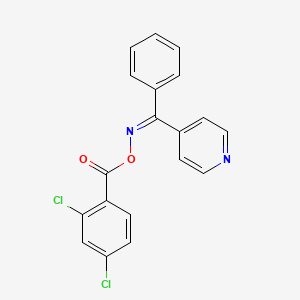

![N-[(5-bromo-2-thienyl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B3826704.png)

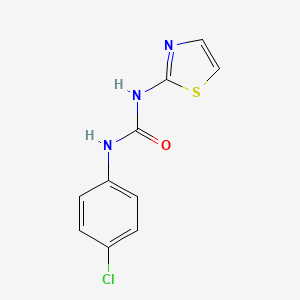
![ethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3826727.png)
![3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3826735.png)
![1,2,2-trimethyl-3-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)cyclopentanecarboxylic acid](/img/structure/B3826740.png)
![(2-chlorobenzylidene){4'-[(2-chlorobenzylidene)amino]-4-biphenylyl}amine](/img/structure/B3826742.png)